molecular formula C14H11F2NO2 B5719253 2-[(2,5-Difluorophenyl)methyl]-1-methyl-4-nitrobenzene

2-[(2,5-Difluorophenyl)methyl]-1-methyl-4-nitrobenzene

Cat. No.: B5719253
M. Wt: 263.24 g/mol
InChI Key: IRHDQYWBJNISMC-UHFFFAOYSA-N
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Description

2-[(2,5-Difluorophenyl)methyl]-1-methyl-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two fluorine atoms attached to a phenyl ring, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Difluorophenyl)methyl]-1-methyl-4-nitrobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzyl chloride and 1-methyl-4-nitrobenzene.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A common solvent used is dichloromethane.

    Catalysts and Reagents: A base such as potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Difluorophenyl)methyl]-1-methyl-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling: Boronic acids, palladium catalyst, base.

Major Products Formed

    Reduction: 2-[(2,5-Difluorophenyl)methyl]-1-methyl-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-[(2,5-Difluorophenyl)methyl]-1-methyl-4-nitrobenzene has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(2,5-Difluorophenyl)methyl]-1-methyl-4-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can also influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,4-Difluorophenyl)methyl]-1-methyl-4-nitrobenzene: Similar structure but with different fluorine atom positions.

    2-[(2,5-Difluorophenyl)methyl]-1-methyl-4-aminobenzene: Reduction product with an amino group instead of a nitro group.

Uniqueness

2-[(2,5-Difluorophenyl)methyl]-1-methyl-4-nitrobenzene is unique due to the specific positioning of the fluorine atoms and the presence of both a methyl and a nitro group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2-[(2,5-difluorophenyl)methyl]-1-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-9-2-4-13(17(18)19)8-10(9)6-11-7-12(15)3-5-14(11)16/h2-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHDQYWBJNISMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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